4-(Trifluoromethoxy)aniline
Overview
Description
4-(Trifluoromethoxy)aniline is a chemical compound that is part of the aniline family, characterized by the presence of a trifluoromethoxy group attached to the benzene ring. This functional group significantly influences the compound's reactivity and physical properties, making it a valuable building block in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of 4-(Trifluoromethoxy)aniline derivatives has been explored through various methods. One approach involves visible-light-induced radical trifluoromethylation of free anilines using Togni reagent, which is both commercially available and easy to handle, operating at room temperature . Another method includes the metalation of trifluoromethoxy-substituted anilines, which allows for structural elaboration through hydrogen/lithium permutation with different N-protective groups, leading to various products . Additionally, a user-friendly protocol has been reported for the synthesis of ortho-trifluoromethoxylated aniline derivatives using Togni reagent II, demonstrating the general applicability of this method for creating a broad spectrum of derivatives .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)aniline derivatives is characterized by the presence of the trifluoromethoxy group, which can influence the orientation and electronic properties of the molecule. This group's presence can stabilize certain molecular conformations and affect the overall reactivity of the compound.
Chemical Reactions Analysis
4-(Trifluoromethoxy)aniline and its derivatives participate in various chemical reactions. For instance, they can be used to synthesize liquid crystal compounds with stable smectic phases, as demonstrated by the creation of 4-octyloxy-N-(benzylidene)aniline derivatives . The trifluoromethoxy group also enables the synthesis of complex molecules like benzodiazepines through functionalization mediated by organometallic reagents . Furthermore, the anionically activated trifluoromethyl group in these compounds can serve as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethoxy)aniline derivatives are influenced by the trifluoromethoxy group. For example, the derivatives exhibit different liquid crystalline phases, with the 4-trifluoromethoxy derivative showing a high orientational order in the smectic A phase . The trifluoromethoxy group's polar nature contributes to the stabilization of monolayer smectic states. The synthesis process of these derivatives can be optimized to achieve high yields and purity, as seen in the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline .
Scientific Research Applications
1. Synthesis of Side-Group Liquid-Crystalline Polymethacrylates
- Summary of Application: 4-(Trifluoromethoxy)aniline is used as a precursor in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . These liquid crystals possess unique properties that make them valuable for applications in display technologies and photonics.
- Results or Outcomes: The resulting liquid-crystalline polymethacrylates have unique properties that make them valuable for applications in display technologies and photonics.
2. Synthesis of Anti-Cancer Biguanide Derivatives
- Summary of Application: 4-Trifluoromethoxy proguanil derivatives with various carbon chain lengths were synthesized for their potential anti-cancer properties .
- Methods of Application: The phenyl side is fixed as the trifluoromethoxy group with change of carbon chain length in alkyl chain side . The exact methods of application or experimental procedures were not detailed in the sources.
- Results or Outcomes: It was found that the anti-cancer abilities of 5C – 8C with n-pentyl to n-octyl groups was significantly better than that of proguanil in the five human cancer cell lines . The colony formation assay demonstrated that 6C – 8C at 0.5 to 1.0 μM significantly inhibited the colony formation of human cancer cell lines, much stronger than that of proguanil . Pharmacologically, 8C activates AMPK, leading to inactivation of the mTOR/p70S6K/4EBP1 pathway .
3. Synthesis of Labelled Riluzole
- Summary of Application: 4-(Trifluoromethoxy)aniline is used as an intermediate in the production of labelled Riluzole . Riluzole is a neuroprotective agent .
- Results or Outcomes: The resulting labelled Riluzole can be used in various research applications, including studies on neurodegenerative diseases .
4. Synthesis of Anticancer Agents and Antitumor Medicaments
- Summary of Application: 4-(Trifluoromethoxy)aniline is used in the synthesis of anticancer agents and antitumor medicaments .
- Results or Outcomes: The resulting anticancer agents and antitumor medicaments can be used in various research applications, including studies on cancer .
5. Synthesis of Labelled Riluzole
- Summary of Application: 4-(Trifluoromethoxy)aniline is used as an intermediate in the production of labelled Riluzole . Riluzole is a neuroprotective agent .
- Results or Outcomes: The resulting labelled Riluzole can be used in various research applications, including studies on neurodegenerative diseases .
6. Synthesis of Anticancer Agents and Antitumor Medicaments
Safety And Hazards
When handling 4-(Trifluoromethoxy)aniline, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . If swallowed, seek immediate medical assistance .
Future Directions
The anti-cancer abilities of 5C – 8C with n-pentyl to n-octyl groups was significantly better than that of proguanil in the five human cancer cell lines . Pharmacologically, 8C activates AMPK, leading to inactivation of the mTOR/p70S6K/4EBP1 pathway . Thus, these novel compounds have a great potential for developing new anti-cancer candidates .
properties
IUPAC Name |
4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJFOSLZQITUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196722 | |
Record name | 4-Trifluoromethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)aniline | |
CAS RN |
461-82-5 | |
Record name | 4-(Trifluoromethoxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Trifluoromethoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Trifluoromethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TRIFLUOROMETHOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P40L42CVF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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